Cas no 99724-17-1 (dimethyl[(pyrrolidin-3-yl)methyl]amine)
![dimethyl[(pyrrolidin-3-yl)methyl]amine structure](https://ja.kuujia.com/scimg/cas/99724-17-1x500.png)
dimethyl[(pyrrolidin-3-yl)methyl]amine 化学的及び物理的性質
名前と識別子
-
- N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine
- Dimethyl-pyrrolidin-3-ylmethyl-amine
- N,N-Dimethyl(3-pyrrolidinyl)methanamine
- N,N-dimethyl-1-pyrrolidin-3-ylmethanamine
- 3-(Dimethylaminomethyl)-pyrrolidin
- 3-(Dimethylaminomethyl)pyrrolidine
- N,N-dimethyl-3-pyrrolidinemethanamide
- N,N-dimethyl-3-pyrrolidinemethanamine
- dimethyl[(pyrrolidin-3-yl)methyl]amine
- dimethyl(pyrrolidin-3-ylmethyl)amine
- AKOS016344160
- 3-dimethylaminomethylpyrrolidine
- DDROADVTQNAKPF-UHFFFAOYSA-N
- AM20120406
- SB47103
- N,N-Dimethyl-n-(pyrrolidin-3-ylmethyl)amine
- AKOS000365871
- LS-06274
- 3-Pyrrolidinemethanamine, N,N-dimethyl-
- DTXSID00555621
- 99724-17-1
- SCHEMBL728213
- BB 0259661
- CS-0117074
- EN300-76428
- MFCD09036031
- Z976737048
- FT-0678829
- F2158-0996
- E87948
- N,N-dimethyl-1-(3-pyrrolidinyl)methanamine
- SY265551
- dimethyl({[(3R)-pyrrolidin-3-yl]methyl})amine
- DA-17864
- ALBB-019154
-
- MDL: MFCD09036031
- インチ: InChI=1S/C7H16N2/c1-9(2)6-7-3-4-8-5-7/h7-8H,3-6H2,1-2H3
- InChIKey: DDROADVTQNAKPF-UHFFFAOYSA-N
- ほほえんだ: CN(C)CC1CCNC1
計算された属性
- せいみつぶんしりょう: 128.13100
- どういたいしつりょう: 128.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 81
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 0.877
- ゆうかいてん: NA
- ふってん: 160 ºC
- フラッシュポイント: 45 ºC
- PSA: 15.27000
- LogP: 0.48630
- じょうきあつ: 2.5±0.3 mmHg at 25°C
dimethyl[(pyrrolidin-3-yl)methyl]amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 危険レベル:IRRITANT
dimethyl[(pyrrolidin-3-yl)methyl]amine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
dimethyl[(pyrrolidin-3-yl)methyl]amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-76428-0.25g |
dimethyl[(pyrrolidin-3-yl)methyl]amine |
99724-17-1 | 95.0% | 0.25g |
$119.0 | 2025-03-21 | |
Enamine | EN300-76428-2.5g |
dimethyl[(pyrrolidin-3-yl)methyl]amine |
99724-17-1 | 95.0% | 2.5g |
$424.0 | 2025-03-21 | |
abcr | AB287447-500mg |
Dimethyl-pyrrolidin-3-ylmethyl-amine, 95%; . |
99724-17-1 | 95% | 500mg |
€397.00 | 2025-03-19 | |
Life Chemicals | F2158-0996-2.5g |
dimethyl(pyrrolidin-3-ylmethyl)amine |
99724-17-1 | 95%+ | 2.5g |
$470.0 | 2023-11-21 | |
TRC | D495743-100mg |
N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine |
99724-17-1 | 100mg |
$ 135.00 | 2022-06-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06747-1G |
dimethyl[(pyrrolidin-3-yl)methyl]amine |
99724-17-1 | 95% | 1g |
¥ 1,551.00 | 2023-04-12 | |
Enamine | EN300-76428-10.0g |
dimethyl[(pyrrolidin-3-yl)methyl]amine |
99724-17-1 | 95.0% | 10.0g |
$1444.0 | 2025-03-21 | |
Life Chemicals | F2158-0996-0.25g |
dimethyl(pyrrolidin-3-ylmethyl)amine |
99724-17-1 | 95%+ | 0.25g |
$209.0 | 2023-11-21 | |
Chemenu | CM198098-1g |
N,N-Dimethyl(3-pyrrolidinyl)methanamine |
99724-17-1 | 95% | 1g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | Y1188023-5g |
N,N-Dimethyl-1-(3-pyrrolidinyl)methanamine |
99724-17-1 | 95% | 5g |
$1205 | 2023-09-03 |
dimethyl[(pyrrolidin-3-yl)methyl]amine 関連文献
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
dimethyl[(pyrrolidin-3-yl)methyl]amineに関する追加情報
Dimethyl[(pyrrolidin-3-yl)methyl]amine (CAS No. 99724-17-1): A Comprehensive Overview
Dimethyl[(pyrrolidin-3-yl)methyl]amine, a compound with the chemical identifier CAS No. 99724-17-1, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the amine class and features a pyrrolidine moiety, which makes it a valuable intermediate in the synthesis of various biologically active substances. The structural uniqueness of this compound has garnered considerable attention from researchers exploring novel therapeutic agents and biochemical pathways.
The molecular structure of dimethyl[(pyrrolidin-3-yl)methyl]amine consists of a pyrrolidine ring substituted with a methyl group at the 3-position and two methyl groups at the nitrogen atom. This configuration imparts specific steric and electronic properties that make it a versatile building block in medicinal chemistry. The compound's ability to act as a ligand or a precursor in drug development has been extensively studied, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases.
Recent advancements in pharmacological research have highlighted the potential of dimethyl[(pyrrolidin-3-yl)methyl]amine as a key intermediate in the synthesis of novel neuromodulators. Studies have demonstrated its role in modulating neurotransmitter systems, particularly serotonin and dopamine, which are crucial for regulating mood, cognition, and motor function. The compound's interaction with these neurotransmitter pathways has opened new avenues for developing treatments for conditions such as depression, anxiety, and neurodegenerative diseases.
In addition to its applications in CNS research, dimethyl[(pyrrolidin-3-yl)methyl]amine has been explored for its anti-inflammatory properties. Preclinical studies have shown that derivatives of this compound can inhibit key inflammatory cytokines and enzymes, making them promising candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The pyrrolidine ring's ability to engage with biological targets suggests that further modifications could yield even more potent anti-inflammatory agents.
The synthesis of dimethyl[(pyrrolidin-3-yl)methyl]amine involves multi-step organic reactions, typically starting from commercially available pyrrolidine derivatives. The process often includes alkylation and methylation steps to introduce the desired substituents at specific positions on the pyrrolidine ring. Advanced synthetic techniques, such as catalytic hydrogenation and cross-coupling reactions, have been employed to enhance yield and purity, ensuring that the final product meets pharmaceutical-grade standards.
The pharmacokinetic profile of dimethyl[(pyrrolidin-3-yl)methyl]amine is another area of active investigation. Researchers are focusing on optimizing its absorption, distribution, metabolism, and excretion (ADME) properties to improve its bioavailability and therapeutic efficacy. Studies using computational modeling and experimental techniques have provided valuable insights into how structural modifications can influence these pharmacokinetic parameters.
The safety profile of dimethyl[(pyrrolidin-3-yl)methyl]amine is also critical for its potential clinical applications. Toxicological studies have been conducted to assess its acute and chronic toxicity, as well as its potential for causing organ-specific damage. These studies have helped establish safe dosage ranges and identify any potential side effects that need to be monitored during clinical trials.
The regulatory landscape for compounds like dimethyl[(pyrrolidin-3-yl)methyl]amine is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulatory bodies require rigorous testing to ensure that new drugs are safe and effective before they can be approved for human use. The ongoing research into this compound aims to provide the necessary data to support its potential approval for various therapeutic indications.
The future prospects for dimethyl[(pyrrolidin-3-yl)methyl]amine are promising, with ongoing studies exploring its role in drug development across multiple therapeutic areas. The compound's unique structural features make it a valuable tool for medicinal chemists seeking to design novel therapeutics with improved efficacy and reduced side effects. As research continues to uncover new biological functions and applications, this compound is poised to play an increasingly important role in modern medicine.
99724-17-1 (dimethyl[(pyrrolidin-3-yl)methyl]amine) 関連製品
- 91187-83-6(N-(Pyrrolidin-3-ylmethyl)ethanamine)
- 51388-01-3((1-Ethylpyrrolidin-3-yl)methylamine)
- 13005-11-3((1-Methylpyrrolidin-3-yl)methanamine)
- 67318-88-1(pyrrolidin-3-ylmethanamine)
- 86732-28-7(2-methyloctahydropyrrolo[3,4-c]pyrrole)
- 91187-81-4(methyl(pyrrolidin-3-yl)methylamine)
- 110457-87-9(2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one)
- 1439896-44-2((2-Cyclobutoxypyrimidin-4-yl)methanaminehydrochloride)
- 1452518-88-5(Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride)
- 2137610-94-5(Cyclobutane, 1-(chloromethyl)-3-methyl-1-pentyl-)
